molecular formula C106H170ClN21O30 B549286 Ramoplanin CAS No. 76168-82-6

Ramoplanin

Katalognummer: B549286
CAS-Nummer: 76168-82-6
Molekulargewicht: 2254.1 g/mol
InChI-Schlüssel: FSBZBQUUCNYWOK-YIOPJBSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Clostridium difficile Infections

Ramoplanin is currently undergoing clinical trials for the treatment of Clostridium difficile-associated diarrhea . Preliminary studies have shown that oral administration can effectively suppress intestinal colonization of C. difficile and reduce recurrence rates associated with antibiotic treatments . In a mouse model, this compound was able to inhibit C. difficile colonization effectively, although some recurrences were noted after treatment cessation .

Vancomycin-Resistant Enterococci (VRE)

This compound has demonstrated significant efficacy against vancomycin-resistant enterococci (VRE). Clinical trials have indicated that it can suppress VRE colonization in patients, making it a potential candidate for infection control in healthcare settings . The ability of this compound to reduce "colonization pressure" could help mitigate the spread of VRE in high-risk hospital environments .

Methicillin-Resistant Staphylococcus aureus (MRSA)

The antibiotic has also shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound can rapidly kill MRSA at concentrations above its minimum bactericidal concentration (MBC) . Its unique action mechanism means it does not exhibit cross-resistance with other glycopeptides, offering an alternative treatment option for MRSA infections .

Efficacy in Biofilm Disruption

Recent research has highlighted this compound's ability to disrupt biofilms formed by resistant bacteria. In vitro studies demonstrated that this compound could significantly reduce viable counts of MRSA in biofilm conditions, suggesting its potential use in treating biofilm-associated infections .

Pharmacokinetics and Safety Profile

This compound has a favorable pharmacokinetic profile, with minimal adverse effects reported in clinical trials. Studies have shown that it can be administered orally without significant drug-drug interactions, making it a suitable candidate for outpatient treatment regimens .

Data Summary Table

ApplicationEfficacyCurrent Status
Clostridium difficile infectionsEffective suppression of colonizationClinical trials ongoing
Vancomycin-resistant EnterococciSignificant reduction in colonizationClinical trials ongoing
Methicillin-resistant Staphylococcus aureusRapid bactericidal activityResearch studies ongoing
Biofilm-associated infectionsDisruption of biofilmsIn vitro studies conducted

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ramoplanin involves the preparation of several peptide fragments, which are then coupled and cyclized to form the final compound. Key steps include:

Industrial Production Methods: this compound is produced through the fermentation of Actinoplanes sp. ATCC 33076. The fermentation broth is then processed to isolate and purify the antibiotic .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at its lipid side chains.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Substitution reactions can occur at various positions on the peptide chain.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Modified lipid side chains.

    Reduction Products: Altered peptide backbones.

    Substitution Products: Halogenated or nucleophile-substituted peptides.

Biologische Aktivität

Ramoplanin, a lipodepsipeptide antibiotic, has garnered significant attention due to its potent activity against Gram-positive bacteria, particularly those resistant to conventional antibiotics. This article explores the biological activity of this compound, including its mechanism of action, antimicrobial efficacy, and potential clinical applications.

This compound exhibits a unique mechanism of action by targeting the bacterial cell wall synthesis. It specifically sequesters the lipid II intermediate, a crucial component in peptidoglycan biosynthesis. By binding to lipid II, this compound prevents its utilization by transglycosylases and other enzymes involved in cell wall formation, thereby inhibiting the growth of bacteria without causing cross-resistance with other antibiotics such as vancomycin .

Spectrum of Activity

This compound is particularly effective against various clinically significant Gram-positive pathogens, including:

  • Vancomycin-resistant Enterococcus (VRE)
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Clostridium difficile

Studies have shown that this compound maintains activity against strains resistant to multiple antibiotic classes, making it a valuable option in the fight against multidrug-resistant infections .

Comparative Potency

In comparative studies, this compound has been found to be more potent than other antibiotics like chloramphenicol and bacitracin against MRSA strains. For instance, in vitro assays demonstrated that this compound effectively inhibited biofilm formation by MRSA, which is a critical factor in its pathogenicity .

Preclinical Studies

  • Biofilm Disruption : A study conducted by Schmidt et al. (2010) demonstrated that this compound exerts a rapid bactericidal effect on S. aureus biofilms, which are notoriously difficult to treat due to their protective matrix .
  • Animal Models : Research by Jabes et al. (2014) indicated that this compound was effective against C. difficile spores in both in vitro settings and animal models, highlighting its potential for treating infections caused by this pathogen .
  • Resistance Mechanisms : A study assessing resistance mechanisms in MRSA revealed that exposure to sublethal concentrations of this compound did not induce resistance, underscoring its stability as an antimicrobial agent .

Tables Summarizing Key Findings

Pathogen Activity Reference
Vancomycin-resistant EnterococcusEffective
Methicillin-resistant Staphylococcus aureusHighly potent
Clostridium difficileEffective against spores
Study Findings Outcome
Schmidt et al. (2010)Rapid bactericidal effect on biofilmsEffective for biofilm-associated infections
Jabes et al. (2014)Activity against C. difficile sporesPromising for treating C. difficile infections
Resistance Mechanism StudyNo induced resistance observedStability as an antimicrobial agent

Eigenschaften

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZBQUUCNYWOK-YIOPJBSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H170ClN21O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76168-82-6
Record name Ramoplanin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076168826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramoplanin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.